(2-Amino-5-bromothiazol-4-yl)oxoacetic acid methyl ester
Description
Molecular Structure Analysis via X-ray Crystallography and Computational Modeling
The molecular architecture of this compound features a five-membered thiazole heterocycle containing both sulfur and nitrogen atoms in a 1,3-arrangement. The thiazole ring system serves as the central scaffold, with the amino group positioned at the 2-carbon and the bromine substituent located at the 5-carbon of the heterocycle. The oxoacetic acid methyl ester moiety is attached to the 4-position of the thiazole ring, creating a ketone-ester functional group arrangement that significantly influences the compound's chemical reactivity and potential biological activity.
Computational modeling studies of related thiazole derivatives provide insights into the expected geometric parameters and electronic distribution of this compound. The thiazole ring typically adopts a planar conformation, with bond angles approaching ideal values for a five-membered aromatic system. The presence of the bromine atom at the 5-position introduces significant electronic effects due to its electronegativity and size, potentially affecting the electron density distribution throughout the aromatic system. The amino group at the 2-position can participate in resonance interactions with the thiazole ring, contributing to the overall stability and reactivity patterns of the molecule.
The oxoacetic acid methyl ester substituent at the 4-position creates additional conformational considerations. The carbonyl groups in this moiety can adopt various orientations relative to the thiazole plane, with rotational barriers determined by steric interactions and electronic effects. Theoretical calculations suggest that the most stable conformations involve minimal steric hindrance between the ester carbonyl and the adjacent ring substituents, while maximizing favorable electrostatic interactions.
Crystallographic analysis of structurally related compounds demonstrates typical thiazole ring dimensions, with carbon-sulfur bond lengths ranging from 1.71 to 1.74 Angstroms and carbon-nitrogen bond lengths of approximately 1.31 to 1.35 Angstroms. The bromine substituent is expected to exhibit a carbon-bromine bond length of approximately 1.87 Angstroms, consistent with observed values in similar brominated heterocycles.
Spectroscopic Characterization: Nuclear Magnetic Resonance, Mass Spectrometry, and Infrared Spectral Assignments
Nuclear magnetic resonance spectroscopy provides crucial structural information for this compound, though specific experimental data for this compound remains limited in the current literature. Based on structural analysis and comparison with related thiazole derivatives, characteristic proton nuclear magnetic resonance signals are expected to appear in distinct regions reflecting the diverse chemical environments within the molecule.
The amino group protons attached to the 2-position of the thiazole ring typically resonate as a broad singlet in the range of 5.5 to 7.0 parts per million, depending on the solvent system and temperature conditions. These protons often exhibit rapid exchange behavior in protic solvents, leading to broadened or sometimes absent signals in routine nuclear magnetic resonance experiments. The chemical shift of these amino protons is influenced by the electron-withdrawing effects of the adjacent thiazole nitrogen and the overall aromatic character of the heterocycle.
The methyl ester protons appear as a sharp singlet, typically in the range of 3.7 to 4.0 parts per million, reflecting the deshielding effect of the adjacent oxygen atom. This signal integrates for three protons and serves as a reliable diagnostic peak for confirming the presence of the methyl ester functionality. The chemical shift may vary slightly depending on the specific conformational arrangement and the influence of neighboring functional groups.
Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation, with the carbonyl carbons of the oxoacetic acid moiety expected to resonate in the range of 155 to 175 parts per million. The thiazole ring carbons appear at characteristic positions, with the carbon bearing the amino group typically observed around 168 to 175 parts per million, while the brominated carbon resonates in the range of 105 to 115 parts per million. The methyl ester carbon appears around 52 to 55 parts per million, consistent with typical aliphatic carbon chemical shifts.
Mass spectrometric analysis reveals the molecular ion peak corresponding to the molecular weight of the compound. High-resolution mass spectrometry enables precise molecular weight determination and elemental composition confirmation. The fragmentation pattern typically involves loss of the methyl ester group, bromide elimination, and subsequent breakdown of the thiazole ring system, providing structural confirmation through characteristic fragment ions.
Infrared spectroscopy identifies key functional groups through their characteristic absorption frequencies. The amino group exhibits stretching vibrations in the range of 3300 to 3500 wavenumbers, often appearing as multiple bands due to symmetric and asymmetric stretching modes. The carbonyl groups of the oxoacetic acid ester display strong absorption bands around 1720 to 1750 wavenumbers, with the exact frequency influenced by electronic effects from the adjacent thiazole ring. The carbon-bromine stretch typically appears as a medium-intensity band in the fingerprint region around 500 to 700 wavenumbers.
Thermodynamic Properties: Melting Point, Boiling Point, and Solubility Profiling
The thermodynamic properties of this compound reflect the combined influence of its heterocyclic structure, halogen substitution, and ester functionality. While specific experimental data for this compound is limited in the available literature, theoretical predictions and comparisons with structurally related compounds provide valuable insights into expected behavior.
Melting point determination represents a fundamental physicochemical property that reflects intermolecular interactions and crystal packing efficiency. Related thiazole derivatives typically exhibit melting points in the range of 150 to 250 degrees Celsius, depending on the nature and position of substituents. The presence of the amino group enables hydrogen bonding interactions, which generally increase melting points by stabilizing the crystal lattice structure. The bromine substituent adds significant molecular weight and may contribute to enhanced van der Waals interactions, further elevating the melting point.
Boiling point predictions for this compound must consider the thermal stability of the compound in addition to intermolecular forces. The presence of multiple functional groups, particularly the amino group and ester functionality, may lead to decomposition before reaching the theoretical boiling point. Related methyl ester derivatives of thiazole compounds have been reported with boiling points in the range of 300 to 400 degrees Celsius under standard atmospheric pressure.
Solubility characteristics play a crucial role in determining the practical applications and handling procedures for this compound. The amphiphilic nature of the molecule, containing both polar functional groups (amino group, ester carbonyls) and nonpolar regions (thiazole ring, bromine substituent), suggests moderate solubility in polar organic solvents such as dimethyl sulfoxide, dimethylformamide, and alcohols. Water solubility is expected to be limited due to the significant nonpolar character contributed by the brominated thiazole ring system.
Table 1: Predicted Thermodynamic Properties of this compound
The thermal stability of the compound requires careful consideration due to the presence of potentially labile functional groups. The amino group may undergo oxidation or condensation reactions at elevated temperatures, while the ester functionality could be susceptible to hydrolysis or thermal elimination reactions. These considerations are particularly important for applications requiring high-temperature processing or long-term storage under varying environmental conditions.
Crystallographic Packing Behavior and Hydrogen Bonding Networks
The crystallographic packing behavior of this compound is fundamentally influenced by the hydrogen bonding capabilities of the amino group and the potential for halogen bonding interactions involving the bromine substituent. While specific crystal structure data for this compound is not available in the current literature, analysis of related thiazole derivatives provides valuable insights into expected packing motifs and intermolecular interaction patterns.
The amino group at the 2-position of the thiazole ring serves as a primary hydrogen bond donor, capable of forming both intermolecular and intramolecular hydrogen bonds. In crystal structures of related 2-aminothiazole compounds, the amino group typically participates in hydrogen bonding networks that stabilize the crystal lattice and determine the overall packing arrangement. These hydrogen bonds commonly involve the amino group as a donor and the thiazole nitrogen, carbonyl oxygens, or other amino groups as acceptors, creating chains or sheets of molecules linked through systematic hydrogen bonding patterns.
The bromine substituent at the 5-position introduces additional complexity through potential halogen bonding interactions. Bromine atoms can act as electron acceptors in halogen bonds, particularly when positioned adjacent to electron-withdrawing groups such as the thiazole ring system. These interactions, while generally weaker than hydrogen bonds, can significantly influence crystal packing arrangements and contribute to the overall stability of the crystalline state.
The oxoacetic acid methyl ester moiety provides multiple potential hydrogen bond acceptor sites through its carbonyl oxygen atoms. The ketone carbonyl, in particular, represents a strong hydrogen bond acceptor that can participate in directional interactions with amino group donors from adjacent molecules. The ester carbonyl also contributes to the hydrogen bonding network, though typically with somewhat reduced strength compared to ketone acceptors.
Crystal packing analysis of structurally related compounds reveals common motifs including centrosymmetric dimers formed through paired amino group to nitrogen hydrogen bonds, and extended chains created through alternating donor-acceptor interactions. The specific packing arrangement adopted by this compound would depend on the relative strength and directionality of competing intermolecular interactions, including hydrogen bonds, halogen bonds, and van der Waals forces.
Table 2: Expected Intermolecular Interactions in Crystal Packing
| Interaction Type | Donor/Acceptor | Expected Strength | Structural Impact |
|---|---|---|---|
| Hydrogen Bond | Amino group (donor) to Thiazole N | Strong | Primary packing motif |
| Hydrogen Bond | Amino group (donor) to Carbonyl O | Strong | Secondary stabilization |
| Halogen Bond | Bromine to electron-rich sites | Moderate | Supplementary interactions |
| Van der Waals | Aromatic ring systems | Weak | Space-filling optimization |
The molecular conformation within the crystal lattice is expected to be influenced by intramolecular interactions as well as intermolecular packing forces. The relative orientation of the oxoacetic acid methyl ester substituent with respect to the thiazole ring plane may be constrained by crystal packing requirements, potentially leading to conformations that differ from the gas-phase minimum energy structure. These considerations are particularly relevant for understanding the solid-state properties and behavior of the compound in various applications.
Properties
IUPAC Name |
methyl 2-(2-amino-5-bromo-1,3-thiazol-4-yl)-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O3S/c1-12-5(11)3(10)2-4(7)13-6(8)9-2/h1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVRWHXFNQUHDPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)C1=C(SC(=N1)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00661731 | |
| Record name | Methyl (2-amino-5-bromo-1,3-thiazol-4-yl)(oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00661731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914349-73-8 | |
| Record name | Methyl (2-amino-5-bromo-1,3-thiazol-4-yl)(oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00661731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Halogenation of Aminothiazole
Halogenation at the 5-position of the aminothiazole ring is commonly achieved by electrophilic bromination using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as methylene dichloride under controlled temperature (10–40 °C) for several hours (2–8 h). This step is critical to selectively brominate the 5-position without affecting the amino group at position 2 or the 4-position substituent.
Protection of Amino Group
To prevent side reactions, the amino group at the 2-position is often protected using tert-butoxycarbonyl (Boc) or acetyl groups during halogenation and subsequent steps. The Boc group is preferred for its stability and ease of removal under mild acidic conditions.
Representative Preparation Procedure
Alternative Synthetic Routes and Notes
- The aminothiazole core can be synthesized from 2-aminothiazole by known methods involving cyclization reactions with appropriate precursors such as α-haloketones or α-haloesters under basic or acidic conditions.
- Electrophilic halogenation reagents other than bromine, such as N-bromosuccinimide, can be used for milder conditions, minimizing side reactions.
- Protection and deprotection strategies are essential to maintain the amino functionality intact during multi-step synthesis.
- Hydrazine hydrate has been used in related syntheses for ring closure or functional group transformations, typically in ethanol under inert atmosphere and moderate heating.
Summary Table of Key Preparation Parameters
| Parameter | Typical Conditions | Remarks |
|---|---|---|
| Bromination reagent | Bromine (Br2) or NBS | 1.0–1.2 equivalents |
| Solvent for bromination | Methylene dichloride | Temperature control 10–15 °C |
| Catalyst for substitution | Cuprous chloride/bromide | 0.05–0.07 mol equivalents |
| Solvent for substitution | DMF | 50–90 °C, 5–10 h reaction time |
| Esterification conditions | Methanol + H2SO4 catalyst | Reflux 5–10 h, crystallization on cooling |
| Protection group | Boc or acetyl | Protect amino group during halogenation |
Research Findings and Efficiency
- The described halogenation and substitution procedures yield high purity intermediates suitable for further functionalization.
- The use of copper catalysts in DMF significantly improves reaction rates and yields in sulfone or ester formation steps.
- Esterification under reflux with sulfuric acid in methanol provides high yields (~85%) of the methyl ester with excellent purity (>99% by HPLC), suitable for pharmaceutical or synthetic applications.
- Protection of the amino group is critical to prevent side reactions and to maintain functional group integrity throughout the synthesis.
Chemical Reactions Analysis
Types of Reactions
(2-Amino-5-bromothiazol-4-yl)oxoacetic acid methyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the thiazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted thiazole derivatives .
Scientific Research Applications
Biological Activities
Research indicates that (2-Amino-5-bromothiazol-4-yl)oxoacetic acid methyl ester exhibits various biological activities:
- Antibacterial Activity : The compound demonstrates significant antibacterial potential against both gram-positive and gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 250 µg/mL to 375 µg/mL.
- Antifungal Activity : It has shown antifungal properties, with inhibition zones comparable to reference drugs, indicating its potential as an antifungal agent.
These activities suggest that the compound could be developed into new antimicrobial agents.
Therapeutic Applications
The unique structural features of this compound open avenues for therapeutic applications:
Potential Drug Development
Given its antibacterial and antifungal properties, the compound may serve as a lead structure for developing new antibiotics or antifungal medications. Its interactions with biological targets can be explored further using techniques such as:
- Binding Affinity Studies : These studies help elucidate how the compound interacts with specific proteins or enzymes involved in microbial growth.
Case Studies
- Antimicrobial Testing : A study tested the compound against various bacterial strains, demonstrating its effectiveness compared to established antibiotics. The results indicated a promising profile for further development in clinical settings.
- Structure-Activity Relationship (SAR) Studies : Researchers have conducted SAR studies to modify the compound's structure to enhance its biological activity while reducing toxicity. These modifications have led to derivatives with improved efficacy against resistant bacterial strains.
Mechanism of Action
The mechanism of action of (2-Amino-5-bromothiazol-4-yl)oxoacetic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound is compared to other oxoacetic acid derivatives, focusing on core aromatic systems, substituents, and functional groups (Table 1).
Table 1: Key Structural and Functional Comparisons
Key Differentiators
Core Aromatic System :
- The thiazole ring in the target compound offers distinct electronic properties compared to indole or phenyl systems. Thiazoles are electron-deficient heterocycles, enhancing reactivity in nucleophilic substitution reactions (e.g., Br substitution) .
- Indole derivatives () exhibit π-π stacking and hydrogen-bonding capabilities via NH groups, which are absent in the thiazole-based compound .
Functional Groups :
- The methyl ester in the target compound improves lipid solubility compared to amide-containing analogs (e.g., (6-bromoindol-3-yl)oxoacetamide), which may exhibit higher metabolic stability .
- The bromine atom in both the target compound and (6-bromoindol-3-yl)oxoacetamide facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), enabling diversification of the molecular scaffold .
Applications :
Research Findings and Implications
- Reactivity : The bromine atom at position 5 in the target compound allows for regioselective functionalization, a feature exploited in palladium-catalyzed cross-coupling reactions to generate libraries of analogs .
- Solubility: The methyl ester group enhances solubility in non-polar solvents (logP ~2.1 estimated), whereas amide analogs (e.g., compound 5 in ) may require polar aprotic solvents for handling .
- Biological Activity: Preliminary studies suggest that the amino-thiazole scaffold may exhibit kinase inhibitory activity, though indole derivatives (e.g., compound 2 in ) are more commonly associated with DNA intercalation .
Biological Activity
(2-Amino-5-bromothiazol-4-yl)oxoacetic acid methyl ester is a synthetic compound notable for its thiazole ring structure, which includes an amino group and a bromine atom. This unique configuration makes it a subject of interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This configuration allows for various interactions with biological targets, enhancing its therapeutic potential. The presence of the bromine atom contributes to its reactivity and selectivity in biological systems.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. In studies assessing its efficacy against various bacterial strains, the minimum inhibitory concentration (MIC) values ranged from 250 µg/mL to 375 µg/mL against both Gram-positive and Gram-negative bacteria. The compound also showed antifungal activity with inhibition zones comparable to established antifungal drugs.
Table 1: Antimicrobial Efficacy of this compound
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 250 |
| Escherichia coli | 375 |
| Candida albicans | 300 |
Anticancer Activity
The compound has been investigated for its potential anticancer properties. Similar thiazole derivatives have shown selective nanomolar inhibitory activity against various human cancer cell lines. Mechanistic studies suggest that these compounds may act as DNA intercalators and inhibitors of key enzymes involved in cancer progression, such as EGFR.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HT-29 (Colon Cancer) | 10 |
| PC-3 (Prostate Cancer) | 15 |
| H460M (Lung Cancer) | 12 |
The biological activity of this compound can be attributed to several mechanisms:
- DNA Intercalation : The compound likely intercalates into DNA strands, disrupting replication and transcription processes.
- Enzyme Inhibition : It has been shown to inhibit various kinases and enzymes that are crucial for tumor cell proliferation.
- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
Several studies have highlighted the effectiveness of this compound in vitro:
- Study on Antibacterial Activity : A study conducted by Singh et al. demonstrated that derivatives of thiazole exhibited considerable antibacterial activity, with this compound showing superior results compared to standard antibiotics .
- Anticancer Efficacy Assessment : In a comparative analysis, compounds similar to this compound were tested against human tumor cell lines using the MTT assay, revealing significant cytotoxic effects on colon and lung carcinoma cells .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for (2-Amino-5-bromothiazol-4-yl)oxoacetic acid methyl ester?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or esterification reactions. For example, bromothiazole intermediates (e.g., 5-bromothiazol-4-yl derivatives) can react with oxoacetic acid methyl ester precursors under basic conditions. Key reagents include triethylamine (for deprotonation) and anhydrous solvents (e.g., THF or DCM) to minimize hydrolysis. Hydrolysis risks of the ester group must be controlled by avoiding prolonged exposure to moisture .
Q. How can researchers characterize the purity and stability of this compound under varying conditions?
- Methodological Answer : Use HPLC with a heated mobile phase (e.g., 60°C) to resolve potential rotational isomers, as observed in oxoacetic acid derivatives. Adjust buffer concentrations (e.g., 10 mM Na₂HPO₄ instead of 20 mM) to sharpen peaks and improve detection limits. Stability studies should monitor degradation under acidic/basic conditions via UV-Vis spectroscopy or LC-MS .
Q. What biological activities are associated with structurally similar thiazole-oxoacetate derivatives?
- Methodological Answer : Analogues like ethyl 2-(2-aminothiazol-4-yl)glyoxylate exhibit antibacterial and anti-inflammatory properties. To assess bioactivity, perform in vitro assays (e.g., MIC against Gram-positive bacteria) or molecular docking studies targeting enzymes like dihydrofolate reductase. Structure-activity relationships (SAR) can be explored by modifying the bromo-substitution or ester group .
Advanced Research Questions
Q. How do reaction conditions influence chemoselectivity in derivatizing the oxoacetate moiety?
- Methodological Answer : Solvent choice critically impacts reaction outcomes. For example, partial reduction of oxoacetates with Et₃SiH yields silylated glycolic acid derivatives in CH₂Cl₂, while benzene favors glyoxal derivatives. Similarly, nucleophilic substitutions (e.g., amine additions) require catalysts like DMAP to enhance selectivity for the ester carbonyl over the thiazole ring .
Q. What strategies resolve contradictions in analytical data, such as unexpected HPLC peaks?
- Methodological Answer : Contradictory peaks may arise from rotational isomerism or impurities. Validate purity using peak-spiking experiments with authentic standards and 2D-NMR (e.g., NOESY) to confirm isomer interconversion. Adjusting column temperature (≥50°C) or mobile phase pH can unify split peaks into a single resolved signal .
Q. How can researchers leverage this compound in synthesizing heterocyclic drug candidates?
- Methodological Answer : The bromothiazole and oxoacetate groups serve as handles for cross-coupling (e.g., Suzuki-Miyaura with aryl boronic acids) or cyclocondensation reactions. For example, reacting the ester with hydrazines generates thiazolo-pyrazole hybrids, which are scaffolds for kinase inhibitors. Optimize yields using Pd(PPh₃)₄ catalysts and microwave-assisted heating .
Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?
- Methodological Answer : Scale-up risks include epimerization at the oxoacetate α-carbon. Mitigate this by using low-temperature conditions (-20°C) during esterification and chiral HPLC to monitor enantiomeric excess. Continuous-flow reactors can enhance reproducibility by controlling reaction time and temperature gradients .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
